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Compound of Interest

Compound Name: 3-Bromo-6-fluoroquinoline

Cat. No.: B1591856 Get Quote

An In-depth Technical Guide to 3-Bromo-6-
fluoroquinoline
Introduction: The Significance of the Halogenated
Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in

medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of

biological activities, forming the core of numerous pharmaceuticals.[1] The introduction of

halogen atoms, such as bromine and fluorine, onto the quinoline core profoundly modulates the

molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding

interactions with biological targets.[2] 3-Bromo-6-fluoroquinoline, in particular, is a versatile

synthetic intermediate. The strategic placement of a bromine atom on the electron-deficient

pyridine ring and a fluorine atom on the electron-rich benzene ring creates two distinct reactive

centers, offering a powerful platform for the development of novel compounds through site-

selective functionalization.[3] This guide provides a comprehensive overview of the known

physical and chemical properties, spectroscopic profile, reactivity, and safe handling of 3-
Bromo-6-fluoroquinoline.

Section 1: Core Physicochemical Properties
The fundamental properties of a compound are critical for its application in research and

development, influencing everything from reaction conditions to formulation. The properties of
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3-Bromo-6-fluoroquinoline are summarized below.

Property Value Source

Molecular Formula C₉H₅BrFN [4]

Molecular Weight 226.05 g/mol [4]

Monoisotopic Mass 224.95894 Da [4]

CAS Number 205114-16-5 [5]

Appearance Solid (predicted) General knowledge

Melting Point

Data not available. For

comparison, 4-Bromo-6-

fluoroquinoline melts at 77-78

°C.[3][6]

N/A

Boiling Point Data not available N/A

Solubility

Insoluble in water (predicted);

Soluble in common organic

solvents like DMSO, DMF,

CH₂Cl₂.

General knowledge

XlogP (predicted) 3.3 [4]

InChIKey
BDFONODCJLSXEP-

UHFFFAOYSA-N
[4]

Section 2: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, structure, and purity of a

chemical compound. While specific experimental spectra for 3-Bromo-6-fluoroquinoline are

not widely published, this section outlines the expected spectroscopic profile based on

established principles and data from analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for elucidating molecular structure in solution.
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¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic

region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (at C2 and C4) will likely be

the most downfield due to the deshielding effect of the nitrogen atom. The protons on the

benzene ring (at C5, C7, and C8) will exhibit splitting patterns influenced by both neighboring

protons and through-space coupling to the fluorine atom at C6.

¹³C NMR: The spectrum should display nine signals corresponding to the nine carbon atoms

of the quinoline core. The chemical shifts will be influenced by the attached atoms; carbons

bonded to nitrogen (C2, C8a), bromine (C3), and fluorine (C6) will show characteristic shifts.

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a direct confirmation of the fluorine's

presence and environment.[7] A single resonance is expected for the fluorine atom at the C6

position. In similar 6-fluoroquinoline derivatives, this signal typically appears in the range of

-108 to -110 ppm (relative to CFCl₃).[7]

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm

the elemental composition.

Expected m/z: The theoretical monoisotopic mass of C₉H₅BrFN is 224.95894 Da.[4] HRMS

analysis should yield a mass-to-charge ratio (m/z) that matches this value with high

accuracy.

Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern

of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and

⁸¹Br, the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z

units (M and M+2), providing a definitive signature for a monobrominated compound.[8]

Predicted Adducts: Predicted m/z values for common adducts are [M+H]⁺ at 225.96622 and

[M+Na]⁺ at 247.94816.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes within the

molecule.
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Aromatic C-H Stretching: Vibrations for the C-H bonds on the aromatic rings are expected in

the 3000-3100 cm⁻¹ region.[7]

Ring Vibrations (C=C and C=N): A series of sharp bands between 1400-1650 cm⁻¹ will

correspond to the stretching vibrations of the quinoline core.

C-F Stretching: A strong absorption band characteristic of the aryl-fluoride bond is expected

in the 1200-1270 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the

500-650 cm⁻¹ range of the fingerprint region.[7]

Section 3: Synthesis and Chemical Reactivity
The synthetic utility of 3-Bromo-6-fluoroquinoline stems from its dual halogenation, allowing

for orthogonal chemical modifications.

General Synthetic Approach
While a specific, optimized synthesis for 3-Bromo-6-fluoroquinoline is not detailed in the

provided sources, a plausible route can be constructed based on established quinoline

synthesis methodologies, such as the Gould-Jacobs reaction.[9]

Aniline Condensation: The synthesis would likely begin with the reaction of a suitably

substituted aniline, 4-fluoroaniline, with a malonic acid derivative (e.g., diethyl

ethoxymethylenemalonate).

Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures to

form the 4-hydroxyquinoline core.

Hydrolysis & Decarboxylation: Saponification of the ester followed by decarboxylation yields

6-fluoro-4-hydroxyquinoline.

Hydroxyl to Chloro Conversion: The 4-hydroxyl group is converted to a more reactive leaving

group, typically a chloride, using reagents like POCl₃ or SOCl₂.

Dehalogenation: The 4-chloro group is removed via catalytic hydrogenation to yield 6-

fluoroquinoline.
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Bromination: The final step involves the regioselective bromination at the C3 position using a

brominating agent like N-bromosuccinimide (NBS) to yield the target compound.

4-Fluoroaniline Gould-Jacobs Reaction
(Malonic Acid Derivative) Cyclization & Functionalization 6-Fluoroquinoline Regioselective Bromination (NBS) 3-Bromo-6-fluoroquinoline

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3-Bromo-6-fluoroquinoline.

Core Reactivity
The molecule's reactivity is dominated by the two halogen substituents, which can be

addressed selectively.

C3-Position (Bromine): The bromine atom at the C3 position on the electron-poor pyridine

ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. This site is

ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as:

Suzuki-Miyaura Coupling (with boronic acids/esters)

Sonogashira Coupling (with terminal alkynes)

Buchwald-Hartwig Amination (with amines)

Heck Reaction (with alkenes)

C6-Position (Fluorine): The fluorine atom on the C6 position of the benzene ring is generally

less reactive in cross-coupling reactions but is susceptible to Nucleophilic Aromatic

Substitution (SₙAr). This reaction typically requires strong nucleophiles and often harsh

conditions (high temperature/pressure), but it allows for the introduction of oxygen, nitrogen,

or sulfur nucleophiles.[3]

The differential reactivity allows for a stepwise functionalization strategy, where the C-Br bond

is typically modified first under milder, palladium-catalyzed conditions, leaving the C-F bond

intact for a subsequent SₙAr reaction if desired.
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Caption: Key reaction pathways for 3-Bromo-6-fluoroquinoline.

Section 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis

are crucial.

Protocol: NMR Spectrum Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of 3-Bromo-6-fluoroquinoline and

dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR

tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire a proton spectrum using a standard single-pulse sequence. Set

the spectral width to cover the expected range (e.g., -2 to 12 ppm) and acquire a sufficient

number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[8]

¹³C & ¹⁹F NMR Acquisition: Using appropriate pulse programs, acquire the carbon and

fluorine spectra. These may require longer acquisition times compared to the proton

spectrum.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak as an

internal standard.

Protocol: Mass Spectrum Acquisition (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent compatible with the ionization source (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an

LC system.[8] Use an appropriate ionization technique, such as Electrospray Ionization

(ESI), to generate ions (e.g., [M+H]⁺).

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or

Orbitrap) to measure the m/z values with high precision.

Data Analysis: Compare the experimentally determined accurate mass with the theoretical

mass calculated for the molecular formula C₉H₅BrFN to confirm the elemental composition.

Analyze the isotopic distribution to verify the presence of one bromine atom.

Section 5: Safety, Handling, and Storage
As a halogenated heterocyclic compound, 3-Bromo-6-fluoroquinoline must be handled with

appropriate care. While a specific, comprehensive SDS is not available from the search results,

the following guidelines are based on data for structurally similar compounds.[10][11]

General Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and may cause

skin, respiratory, and serious eye irritation/damage.[6][11]

Personal Protective Equipment (PPE): Always handle this compound inside a certified

chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves

(e.g., nitrile), and tightly fitting safety goggles.[10][12]

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or

inhale.[10] Use non-sparking tools and ensure adequate ventilation.[12]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10]

Store away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow it to enter the environment.

Disclaimer: This information is a summary based on related compounds. Always consult the

specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion
3-Bromo-6-fluoroquinoline is a valuable building block for chemical synthesis, particularly in

the fields of drug discovery and materials science. Its well-differentiated reactive sites at the C3

(bromo) and C6 (fluoro) positions allow for selective and versatile functionalization. A thorough

understanding of its physicochemical properties, spectroscopic signatures, and reactivity

profile, as outlined in this guide, is paramount for its effective and safe utilization in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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